2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol
Description
2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol is a halogenated aromatic compound featuring a benzenol core substituted with a dichlorobenzyl sulfanyl anilino methyl group. Such features are common in drug candidates targeting receptors or enzymes, particularly in antimicrobial or anti-inflammatory agents .
Properties
IUPAC Name |
2-[[4-[(2,4-dichlorophenyl)methylsulfanyl]anilino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NOS/c21-16-6-5-15(19(22)11-16)13-25-18-9-7-17(8-10-18)23-12-14-3-1-2-4-20(14)24/h1-11,23-24H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZUBSDEPJUDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SCC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-55-9 | |
| Record name | 2-((4-((2,4-DICHLOROBENZYL)THIO)ANILINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzyl chloride with thiourea to form 2,4-dichlorobenzylthiourea. This intermediate is then reacted with aniline to produce 2,4-dichlorobenzylsulfanylaniline. Finally, this compound undergoes a reaction with benzaldehyde under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced analogs with fewer double bonds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anti-inflammatory effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Impact
- Dichlorobenzyl vs. Bromo-Trifluoro : Chlorine’s electronegativity may enhance dipole interactions compared to bromine, while trifluoro groups increase steric hindrance and metabolic stability .
- Sulfanyl vs. Propanone: Sulfanyl groups can participate in disulfide bond formation or act as hydrogen bond acceptors, unlike propanone’s ketone, which is metabolically labile .
Research Findings and Implications
- Structural Analog Activity : Compounds with dichlorobenzyl groups (e.g., CAS 763126-14-3) often exhibit antimicrobial or enzyme-inhibitory properties. The target’s sulfanyl linkage may enhance binding to cysteine-rich active sites .
- Solubility Challenges: Despite favorable LogP, the hydroxyl and anilino groups in the target may improve solubility in polar solvents compared to halogen-heavy analogs .
Biological Activity
The compound 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol can be represented as follows:
- IUPAC Name : 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)phenol
- Molecular Formula : C16H16Cl2NOS
- Molecular Weight : 351.27 g/mol
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Aniline Derivative : Reacting 2,4-dichlorobenzyl chloride with an appropriate aniline derivative under basic conditions.
- Thiol Substitution : The introduction of a sulfanyl group through nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the synthesized intermediates.
Biological Activity
The biological activity of 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol has been investigated in various studies. Key areas of activity include:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups are known to inhibit bacterial growth by disrupting cell wall synthesis and function .
Antidiabetic Potential
Research indicates that certain derivatives can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity. This suggests potential applications in treating diabetes .
The proposed mechanism for the biological activity includes:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and metabolic regulation.
- Receptor Modulation : Interaction with PPARs can enhance insulin sensitivity and reduce blood glucose levels.
Case Studies
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental results in thermodynamic studies?
Q. What protocols ensure reproducibility in synthesizing and testing analogs of this compound?
- Methodological Answer : Document reaction conditions meticulously (e.g., temperature ±1°C, stirring speed). Share raw spectral data and chromatograms in open-access repositories. Use standardized bioassay protocols (e.g., CLSI guidelines for antimicrobial testing) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
